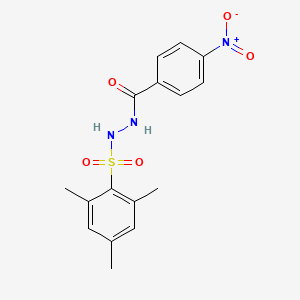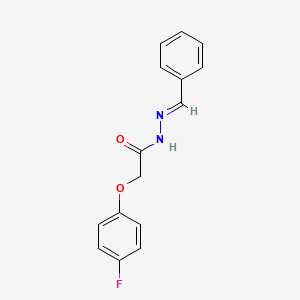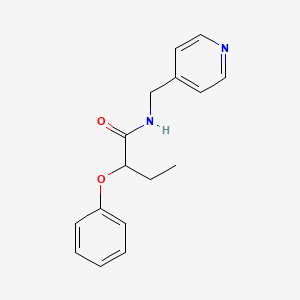
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Vue d'ensemble
Description
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, also known as PTX-B, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of thiadiazole derivatives and has been synthesized through a multistep process involving different reagents and reaction conditions.
Mécanisme D'action
The mechanism of action of 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is not fully understood, but it is believed to involve the modulation of different signaling pathways in cells. This compound has been shown to inhibit the activity of different enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase, which could contribute to its anti-inflammatory and antioxidant properties. This compound has also been shown to interact with different receptors, including the dopamine D2 receptor, which could contribute to its potential as a therapeutic agent for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to possess different biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to scavenge different reactive oxygen species, which could contribute to its antioxidant properties. This compound has also been shown to inhibit the production of different pro-inflammatory cytokines, which could contribute to its anti-inflammatory properties. This compound has also been shown to protect neuronal cells from oxidative stress and apoptosis, which could contribute to its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide possesses several advantages and limitations for lab experiments. One of the advantages of this compound is its ease of synthesis, which allows for the production of large quantities of the compound. This compound also possesses unique structural and electronic properties, which could be exploited for the development of novel materials. However, one of the limitations of this compound is its limited solubility in water, which could limit its potential applications in aqueous environments.
Orientations Futures
There are several future directions for the research on 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. One of the future directions is the investigation of its potential as a therapeutic agent for the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is the investigation of its potential as a building block for the synthesis of different materials, including polymers, liquid crystals, and organic semiconductors. Additionally, the investigation of its potential as a plant growth regulator and pesticide could also be a future direction for the research on this compound.
Applications De Recherche Scientifique
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has shown promising results in various scientific research applications, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of these diseases.
In material science, this compound has been investigated for its potential as a building block for the synthesis of different materials, including polymers, liquid crystals, and organic semiconductors. This compound has been shown to possess unique structural and electronic properties, which could be exploited for the development of novel materials with improved properties.
In agriculture, this compound has been investigated for its potential as a plant growth regulator and as a pesticide. This compound has been shown to promote plant growth and increase crop yields, which could be beneficial in agriculture. This compound has also been shown to possess insecticidal and fungicidal properties, which could be exploited for the development of novel pesticides.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-4-5-6-19-23-24-21(27-19)22-20(25)17-9-7-15(8-10-17)16-11-13-18(26-2)14-12-16/h7-14H,3-6H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVAFGXXQSYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-{4-[3-(diethylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diethylamine](/img/structure/B3866574.png)


![2-naphthaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3866587.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866589.png)


![4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3866599.png)
![4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866612.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3866631.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3866639.png)

![2-(4-chlorophenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3866665.png)